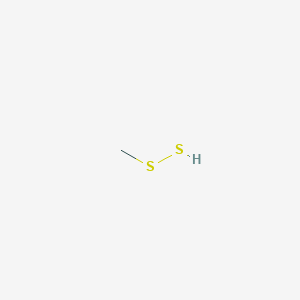
Methyl hydrodisulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl hydrodisulfide, also known as methyl hydrogen disulfide, is an organic sulfur compound with the molecular formula CH₄S₂ and a molecular weight of 80.172 g/mol . It is characterized by the presence of a disulfide bond (S-S) between two sulfur atoms, with one sulfur atom bonded to a methyl group (CH₃) and the other to a hydrogen atom (H). This compound is known for its distinct sulfurous odor and is often used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl hydrodisulfide can be synthesized through several methods. One common approach involves the reaction of methyl mercaptan (CH₃SH) with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically proceeds as follows: [ 2 CH₃SH + S \rightarrow CH₃SSCH₃ + H₂S ]
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of methyl mercaptan using oxidizing agents such as hydrogen peroxide (H₂O₂) or sulfur dioxide (SO₂). The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: Methyl hydrodisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl sulfonic acid (CH₃SO₃H) or other sulfur-oxygen compounds.
Reduction: It can be reduced to methyl mercaptan (CH₃SH) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sulfur dioxide (SO₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Reaction Conditions: Reactions are typically carried out under controlled temperature and pressure to ensure optimal results.
Major Products:
Oxidation Products: Methyl sulfonic acid (CH₃SO₃H)
Reduction Products: Methyl mercaptan (CH₃SH)
Substitution Products: Various sulfur-containing compounds depending on the substituent introduced.
科学研究应用
Methyl hydrodisulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its role in biological systems, particularly in the metabolism of sulfur compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of rubber, plastics, and other materials where sulfur compounds are required.
作用机制
The mechanism of action of methyl hydrodisulfide involves its ability to interact with various molecular targets and pathways. The disulfide bond (S-S) in the compound can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can modulate cellular redox balance and influence various biochemical processes.
相似化合物的比较
Methyl hydrodisulfide can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide (CH₃SSCH₃): Similar structure but with two methyl groups instead of one.
Methyl mercaptan (CH₃SH): Contains a single sulfur atom bonded to a methyl group.
Hydrogen sulfide (H₂S): Contains two hydrogen atoms bonded to a sulfur atom.
Uniqueness: this compound is unique due to its specific disulfide bond configuration, which imparts distinct chemical and physical properties. Its ability to undergo redox reactions and form reactive sulfur species makes it valuable in various applications, distinguishing it from other sulfur compounds.
属性
CAS 编号 |
6251-26-9 |
|---|---|
分子式 |
CH4S2 |
分子量 |
80.18 g/mol |
IUPAC 名称 |
disulfanylmethane |
InChI |
InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
InChI 键 |
KFLNNVFDKSNGBW-UHFFFAOYSA-N |
规范 SMILES |
CSS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


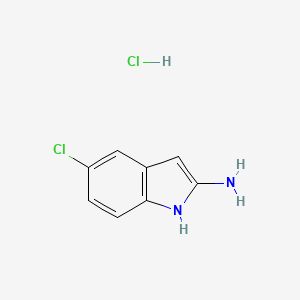
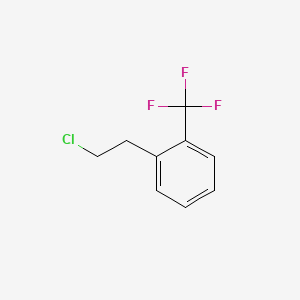

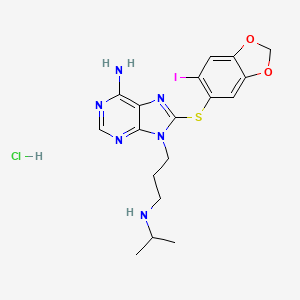
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
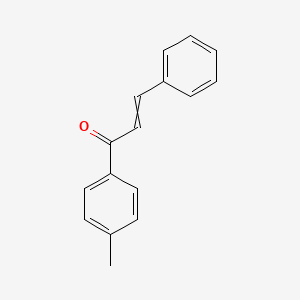
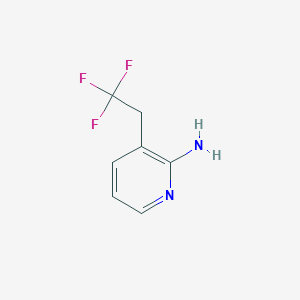
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
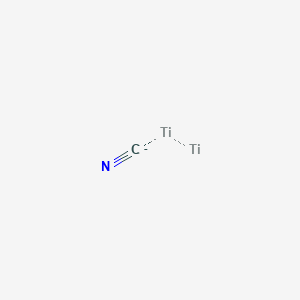
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
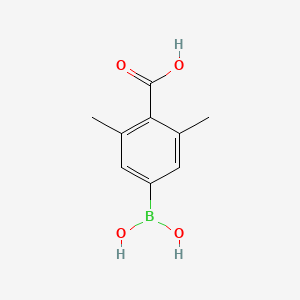
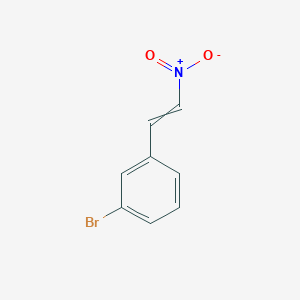
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
